molecular formula C29H24N2O3S B12164786 ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12164786
M. Wt: 480.6 g/mol
InChI Key: FFFCBBMKPZSNHJ-LKXRSCLBSA-N
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Description

Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A naphthalen-1-ylmethylidene group at position 2, providing extended conjugation and steric bulk.
  • A (E)-2-phenylethenyl substituent at position 5, contributing π-electron density and planar geometry.
  • A methyl group at position 7 and an ethyl carboxylate at position 4.

Its structural uniqueness lies in the naphthalene and phenylethenyl substituents, which influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O3S/c1-3-34-28(33)26-19(2)30-29-31(24(26)17-16-20-10-5-4-6-11-20)27(32)25(35-29)18-22-14-9-13-21-12-7-8-15-23(21)22/h4-18,24H,3H2,1-2H3/b17-16+,25-18+

InChI Key

FFFCBBMKPZSNHJ-LKXRSCLBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, employing catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Specifically, thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolo-pyrimidine compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of thiazolo-pyrimidine derivatives. These compounds are effective against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl CompoundC. albicans8 µg/mL

Organic Photovoltaics

The structural properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications.

Case Study:
A recent investigation into the photovoltaic efficiency of thiazolo-pyrimidine derivatives revealed that incorporating these compounds into polymer blends increased the power conversion efficiency by 15%, demonstrating their potential in renewable energy technologies.

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

Key analogues and their substituent variations are summarized below:

Compound ID Position 2 Substituent Position 5 Substituent Key Features Evidence ID
Target Compound Naphthalen-1-ylmethylidene (E)-2-phenylethenyl Extended conjugation, steric bulk, planar geometry -
Analogue 1 2-Hydroxybenzylidene 2-Methoxy-1-naphthyl Hydrogen-bonding capability via hydroxyl group
Analogue 2 2,4-Dimethoxybenzylidene (E)-2-phenylethenyl Electron-donating methoxy groups; altered solubility
Analogue 3 3-(3,4-Dichlorophenyl)pyrazolyl 4-Methylphenyl Bulky, electron-withdrawing substituents; potential halogen interactions
Analogue 4 2,4,6-Trimethoxybenzylidene Phenyl High symmetry; methoxy groups enhance crystallinity
Analogue 5 4-Bromophenyl Phenyl Halogen bonding via bromine; π-stacking interactions
Key Observations:
  • Intermolecular Interactions : Halogen substituents (e.g., Analogue 5) enable π-halogen bonding, while hydroxyl or carboxyl groups (Analogue 1, ) facilitate hydrogen bonding .

Physicochemical and Crystallographic Properties

Table: Comparative Properties
Property Target Compound Analogue 4 (Trimethoxy) Analogue 5 (4-Bromophenyl)
Melting Point Not reported 427–428 K 395–397 K
Solubility Low (bulky naphthalene) Moderate (methoxy groups) Low (hydrophobic bromine)
Crystal Packing Non-planar puckering Flattened boat conformation π-Halogen interactions
Dihedral Angle* Not reported 80.94° 75.2°

*Dihedral angle between thiazolopyrimidine and aromatic substituent.

  • Puckering : The central pyrimidine ring adopts a flattened boat conformation in Analogue 4, a feature likely shared with the target compound .
  • Hydrogen Bonding : Compounds with hydroxyl or carboxyl groups (e.g., ) form C–H···O bonds, influencing crystal stability .

Pharmacological and Application Potential

  • Target Compound : The naphthalene group may enhance UV absorption for analytical detection, while the phenylethenyl group could improve interaction with hydrophobic targets.
  • Analogue 4 : Methoxy groups improve solubility, making it suitable for formulation in aqueous systems .

Biological Activity

Molecular Formula

  • C : 25
  • H : 21
  • N : 2
  • O : 6
  • S : 1

Molecular Weight

The molecular weight of the compound is approximately 455.5 g/mol .

IUPAC Name

The systematic name of the compound is:
ethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .

Antimicrobial Activity

Research has indicated that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined to be in the range of 100–400 µg/mL , demonstrating their potential as antimicrobial agents .

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for anticancer activity. A study reported that certain derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating their potential as chemotherapeutic agents .

The mechanism underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives often involves inhibition of key enzymes or pathways in microbial and cancer cells. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase or topoisomerase enzymes, which are crucial for DNA replication and repair in bacteria and cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar well diffusion method to assess antimicrobial activity and reported significant inhibition zones for Bacillus subtilis and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Activity
Compound A200Effective against E. coli
Compound B150Effective against S. aureus
Compound C300Effective against B. subtilis

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The study assessed cell viability using an MTT assay across various concentrations.

CompoundCell LineIC50 (µM)
Compound DMCF-710
Compound EHeLa15
Compound FA54912

These findings suggest that the structural features of ethyl (2E)-7-methyl derivatives contribute significantly to their biological activities.

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